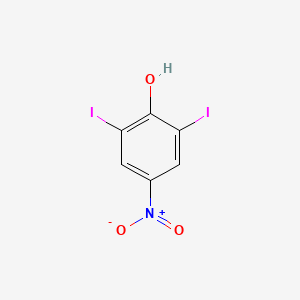

2,6-Diiodo-4-nitrophenol

描述

Contextualization of Halogenated Nitrophenols in Contemporary Chemical Research

Halogenated nitrophenols are aromatic compounds featuring one or more halogen atoms and a nitro group attached to a phenol (B47542) ring. These substituents significantly influence the molecule's chemical and physical properties, including its acidity, reactivity, and biological activity. scbt.comannualreviews.org In contemporary chemical research, these compounds are investigated for their diverse applications, serving as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides. mdpi.com

Halogenated nitrophenols are also of interest in environmental science, as some are identified as disinfection byproducts (DBPs) in drinking water. nih.gov Understanding their formation, persistence, and potential biological effects is a crucial area of study. nih.govmdpi.com

Research Trajectories and Scope for 2,6-Diiodo-4-nitrophenol in Advanced Chemical and Biological Systems

This compound, also known as disophenol, is a specific halogenated nitrophenol with two iodine atoms at the ortho positions and a nitro group at the para position relative to the hydroxyl group. chemicalbook.comnist.gov Its chemical structure imparts distinct properties that are the focus of various research trajectories.

Chemical Properties and Synthesis:

Research into this compound often begins with its fundamental chemical properties. It is a yellow crystalline solid with a melting point of 152-154 °C. chemicalbook.comchemdad.com It is sparingly soluble in water but shows greater solubility in organic solvents. solubilityofthings.comchemdad.com The synthesis of this compound can be achieved through the iodination of 4-nitrophenol (B140041). researchgate.netscispace.com One method involves using N-iodosuccinimide (NIS) in the solid state, which offers advantages like short reaction times and high yields. researchgate.netscispace.com

Biological and Biochemical Research:

A significant area of research for this compound is its role as an uncoupler of oxidative phosphorylation. nih.gov Uncouplers disrupt the process of ATP synthesis in mitochondria without inhibiting the electron transport chain. nih.gov This property is attributed to its ability to transport protons across the mitochondrial membrane. nih.gov The structural features required for this activity include an acid-dissociable group, a bulky hydrophobic moiety, and a strong electron-withdrawing group, all of which are present in this compound. nih.gov

Its potential as an anthelmintic agent, particularly against hookworms, has also been a subject of investigation. biosynth.comkisti.re.kr Research in this area explores its inhibitory effects on parasites. biosynth.comkisti.re.kr

Furthermore, this compound and similar compounds are studied for their interactions with enzymes. For instance, the related compound 2,6-dichloro-4-nitrophenol (B181596) has been shown to be an inhibitor of phenolsulfotransferase. nih.gov This suggests that this compound could also be a valuable tool for studying enzyme kinetics and inhibition. nih.gov

Advanced Applications:

The unique structure of this compound makes it a candidate for various advanced applications. Its iodinated and nitrated phenolic structure suggests potential as a precursor in the synthesis of more complex molecules, including pharmaceuticals and thyroid hormone analogs. vulcanchem.comnih.gov The presence of iodine atoms also opens up possibilities in materials science, where halogenated compounds can be used to impart specific properties like flame retardancy. scbt.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-diiodo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGTXNPVQOQFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I2NO3 | |

| Record name | DISOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046573 | |

| Record name | 2,6-Diiodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Disophenol appears as light yellow feathery crystals (from glacial acetic acid) or yellow crystalline solid (NTP, 1992) Used against hookworm. | |

| Record name | DISOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992) | |

| Record name | DISOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

305-85-1 | |

| Record name | DISOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Diiodo-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diiodo-4-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-diiodo-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diiodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diiodo-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39S5ZJ6SYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

306 to 309 °F (NTP, 1992) | |

| Record name | DISOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2,6 Diiodo 4 Nitrophenol

Established Synthetic Pathways for 2,6-Diiodo-4-nitrophenol

The preparation of this compound typically begins with a pre-functionalized phenolic precursor, taking advantage of the directing effects of the hydroxyl and nitro groups.

Iodination Reactions of Phenolic Precursors

The most direct method for synthesizing this compound is through the electrophilic iodination of 4-nitrophenol (B140041). The hydroxyl group is a potent activating group and, along with the nitro group, directs incoming electrophiles to the positions ortho to the hydroxyl group.

A specific method involves the reaction of 4-nitrophenol with potassium dichloroiodate (K[ICl₂]) in an aqueous solution to yield this compound. researchgate.net This process provides a direct route to the desired di-iodinated product.

While specific conditions for the di-iodination of 4-nitrophenol are detailed, a well-documented analogous reaction is the di-bromination of p-nitrophenol, which provides insight into the reaction conditions. orgsyn.org In this procedure, p-nitrophenol is dissolved in glacial acetic acid, and a solution of bromine in glacial acetic acid is added dropwise. The reaction proceeds efficiently at room temperature, followed by gentle heating to remove excess halogen. orgsyn.org A similar approach using an appropriate iodinating agent (e.g., iodine monochloride or molecular iodine with an oxidizing agent) can be employed for the synthesis of the target compound.

Table 1: Representative Halogenation of p-Nitrophenol This table is based on an analogous bromination reaction.

| Parameter | Value/Condition |

| Starting Material | p-Nitrophenol |

| Halogenating Agent | Bromine (in Glacial Acetic Acid) |

| Solvent | Glacial Acetic Acid |

| Temperature | Room Temperature (addition), ~85°C (workup) |

| Product | 2,6-Dibromo-4-nitrophenol (B181593) |

| Yield | 96-98% |

One-Pot Tandem Oxidation Approaches

One-pot tandem reactions represent an efficient strategy for synthesizing complex molecules from simpler precursors in a single operation. For phenols substituted with electron-withdrawing groups (EWG) in the para position, such as 4-nitrophenol, one-pot tandem oxidation provides a pathway to related di-iodinated structures. researchgate.net

Research has demonstrated a novel and efficient method for preparing 2,6-diiododiaryl ethers from para-EWG-substituted phenols using excess diacetoxyiodobenzene (B1259982) in a one-pot tandem oxidation. researchgate.netresearchgate.net While this specific method yields a diaryl ether rather than the phenol (B47542) itself, it highlights a sophisticated synthetic strategy involving the di-iodination of a similar phenolic core. The process involves the initial iodination of the phenol followed by a subsequent coupling reaction, showcasing a tandem approach. researchgate.net

Reactivity Studies and Derivatization Strategies Involving this compound

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of its substituents, which influences the stability of the aromatic ring and the reactivity of the functional groups.

Electrophilic Character and Aromatic System Stability

The stability of the aromatic system is a key feature. In electrophilic aromatic substitution reactions, the formation of the cationic intermediate (a benzenium ion or σ-complex) temporarily disrupts the aromaticity. libretexts.org For a highly deactivated ring like that in this compound, the energy barrier to form this intermediate is high. Conversely, once a reaction occurs, the driving force to restore the highly stable aromatic π-electron system is significant, typically through the loss of a proton. libretexts.org

Transformations Facilitated by Nitro and Iodo Substituents

The nitro and iodo substituents are not merely passive groups; they actively participate in and facilitate chemical transformations and intermolecular interactions. The nitro group, in particular, contributes significantly to the molecule's reactivity. lasalabs.com

Structural analysis reveals that the molecules of this compound are linked in the solid state through a network of intermolecular forces. researchgate.netnih.gov These include O—H⋯O hydrogen bonds involving the phenolic hydroxyl and the nitro group of an adjacent molecule. Furthermore, two iodo–nitro interactions are present, where the iodine atoms form short contacts with the oxygen atoms of the nitro group. researchgate.netnih.gov This network of interactions links the molecules into sheets, which are then further organized into a three-dimensional framework by aromatic π–π stacking interactions. researchgate.netnih.gov These supramolecular structures demonstrate how the substituents facilitate specific, directional intermolecular bonding.

Interactions with Chemical Reagents (e.g., Reducing Substances, Bases)

This compound exhibits distinct reactivity with various classes of chemical reagents, stemming from its acidic phenolic proton and reducible nitro group.

Interaction with Bases : As a phenol, the compound reacts as a weak acid. It may generate heat when reacting with bases. chemicalbook.com Reaction with a base like sodium hydroxide (B78521) results in the formation of the corresponding sodium phenoxide salt, which often presents a distinct color change. lasalabs.com

Interaction with Reducing Substances : The compound is incompatible with strong reducing substances such as hydrides, nitrides, and alkali metals. chemicalbook.com The nitro group is susceptible to reduction. A common transformation for aromatic nitro compounds is their reduction to the corresponding amino group. This reaction can typically be achieved using reagents like tin or iron in the presence of acid, or through catalytic hydrogenation. This transformation would yield 2,6-Diiodo-4-aminophenol, a highly functionalized aniline (B41778) derivative.

Table 2: Summary of Reactivity

| Reagent Type | Interaction/Reaction | Product/Observation |

| Bases (e.g., NaOH) | Acid-base reaction | Formation of a sodium phenoxide salt; heat generation. lasalabs.comchemicalbook.com |

| Strong Reducing Agents | Reduction of the nitro group | Formation of 2,6-Diiodo-4-aminophenol (inferred). |

Role as a Synthetic Intermediate in Complex Molecule Construction

The primary application of this compound as a synthetic intermediate is in the preparation of anthelmintic agents, with the most prominent example being the synthesis of Nitroxynil. Furthermore, the reactive nature of the carbon-iodine bonds opens avenues for various palladium-catalyzed cross-coupling reactions, while the nitro group can be transformed into other nitrogen-containing functionalities, further expanding its synthetic potential.

Synthesis of Anthelmintic Agents

The most well-documented use of this compound is as a precursor to the fasciolicide Nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile). While some synthetic routes to Nitroxynil start from p-hydroxybenzonitrile which is subsequently nitrated and iodinated, other pathways may involve the di-iodinated phenol as a key intermediate. The core structure of this compound provides the necessary substituted aromatic ring for this class of anthelmintics.

| Starting Material | Reagents and Conditions | Product | Application |

| p-hydroxybenzonitrile | 1. Nitric acid, glacial acetic acid2. Iodine, hydrogen peroxide | Nitroxynil | Anthelmintic (veterinary) |

This table illustrates a common synthetic route to Nitroxynil, highlighting the key transformations required to arrive at the final product.

Transformations of the Nitro Group

The nitro group in this compound is a versatile functional handle that can be readily converted into other nitrogen-containing groups. A key transformation is its reduction to an amino group, yielding 4-amino-2,6-diiodophenol. This amino-substituted phenol can then serve as a precursor for the synthesis of a variety of heterocyclic compounds or other functionalized aromatic systems. For instance, the resulting aniline derivative can undergo diazotization followed by substitution to introduce a range of functionalities. An example of this is the synthesis of 2,6-diiodo-4-nitroazidobenzene from 2,6-diiodo-4-nitroaniline, demonstrating the conversion of the amino group into an azide.

| Starting Material | Reagents and Conditions | Product | Potential Applications |

| 2,6-Diiodo-4-nitroaniline | Sodium nitrite (B80452), sulfuric acid | 2,6-Diiodo-4-nitrodiazonium salt | Intermediate for introducing various functionalities |

| 2,6-Diiodo-4-nitrodiazonium salt | Sodium azide | 2,6-Diiodo-4-nitroazidobenzene | Precursor for nitrogen-containing heterocycles |

This table outlines the transformation of the nitro group via an amino intermediate to an azide, showcasing the synthetic versatility of this functional group.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two iodine atoms on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows for efficient coupling with a variety of partners under relatively mild conditions.

Common cross-coupling reactions that can be employed include:

Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl compounds or introduce alkyl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to synthesize substituted alkynes.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

These reactions provide a powerful platform for the elaboration of the this compound core into a wide array of more complex structures, which can be valuable intermediates in drug discovery and materials science.

| Reaction Type | Coupling Partner | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | Substituted biaryls |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkynes |

| Heck Coupling | Alkene | Substituted styrenes |

| Buchwald-Hartwig Amination | Amine | N-Aryl amines |

This table summarizes the potential applications of this compound in various palladium-catalyzed cross-coupling reactions, leading to diverse molecular architectures.

Iii. Spectroscopic and Computational Investigations of 2,6 Diiodo 4 Nitrophenol

Vibrational Spectroscopy Analysis of 2,6-Diiodo-4-nitrophenol

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the vibrational modes of a molecule.

FT-IR spectroscopy of this compound reveals characteristic absorption bands corresponding to its specific functional groups and structural features. The infrared spectrum is a molecular fingerprint, with specific frequencies of absorbed radiation corresponding to the vibrations of particular bonds within the molecule. researchgate.netuobasrah.edu.iq For this compound, the FT-IR spectrum is expected to show distinct peaks for the hydroxyl (-OH), nitro (-NO2), and carbon-iodine (C-I) groups, as well as vibrations associated with the benzene (B151609) ring.

While a detailed experimental FT-IR spectrum for this compound is available in spectral databases, specific band assignments from dedicated research articles are limited. spectrabase.comnist.govspectrabase.com However, comparisons can be drawn from studies on similar halogenated nitrophenols, such as 2,6-dibromo-4-nitrophenol (B181593). tandfonline.comtandfonline.comtandfonline.com In these analogous compounds, the O-H stretching vibration typically appears as a broad band in the high-frequency region. The asymmetric and symmetric stretching vibrations of the NO2 group are expected in their characteristic regions. The aromatic C-H stretching and C=C ring stretching vibrations also give rise to specific bands. The C-I stretching vibrations are expected at lower frequencies due to the heavy iodine atoms. The presence of these characteristic bands in the IR spectrum confirms the molecular structure of this compound. echemi.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound This table is illustrative and based on typical frequency ranges for the specified functional groups and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300-1370 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Carbon-Iodine (C-I) | C-I Stretch | 500-600 |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. spectrabase.comtandfonline.com For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the carbon-iodine bonds.

Detailed FT-Raman studies on this compound are not extensively documented in the available literature. However, based on the principles of Raman spectroscopy and studies of similar molecules like 2,6-dibromo-4-nitrophenol, certain predictions can be made. tandfonline.comtandfonline.comresearchgate.net The symmetric stretching of the NO2 group is expected to give a strong Raman band. The C-I stretching vibrations would also be Raman active. The aromatic ring vibrations will also be present, often with different relative intensities compared to the FT-IR spectrum. A comprehensive analysis combining both FT-IR and FT-Raman data would provide a more complete picture of the vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. uobasrah.edu.iq Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively. spectrabase.comresearchgate.net

For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The two protons on the aromatic ring are chemically equivalent and should give rise to a single signal. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the nitro and iodo substituents.

The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carbon atoms attached to the iodine, nitro, and hydroxyl groups will have characteristic chemical shifts. The symmetry of the molecule would also be reflected in the ¹³C NMR spectrum. Conformational analysis, particularly concerning the orientation of the hydroxyl group, can also be investigated using advanced NMR techniques and by studying the effects of solvent on the chemical shifts. While spectral data is available, detailed conformational studies using NMR for this specific compound are not widely published. spectrabase.comchemicalbook.com

Table 2: Predicted NMR Chemical Shifts for this compound This table is illustrative and based on general principles of NMR spectroscopy.

| Nucleus | Position | Expected Chemical Shift (ppm) |

| ¹H | H-3, H-5 | 8.0 - 8.5 |

| ¹³C | C-1 (C-OH) | 150 - 160 |

| ¹³C | C-2, C-6 (C-I) | 80 - 90 |

| ¹³C | C-3, C-5 (C-H) | 125 - 135 |

| ¹³C | C-4 (C-NO₂) | 140 - 150 |

Electronic Absorption Spectroscopy and Spectrophotometric Measurements

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. spectrabase.comresearchgate.net The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The presence of the chromophoric nitro group and the auxochromic hydroxyl group, in conjunction with the benzene ring, gives rise to characteristic absorptions in the UV region. The iodination of the ring can also influence the position and intensity of these absorption bands. Studies on the analogous 2,6-dibromo-4-nitrophenol have shown that the cutoff wavelength and bandgap energy can be determined from the UV-Vis spectrum. tandfonline.comtandfonline.com The electronic spectrum of this compound is expected to show absorptions that are characteristic of nitrophenol systems, potentially shifted due to the presence of the iodine atoms.

Advanced Analytical Techniques for Detection and Quantification (e.g., HPLC, Chromatography)

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of this compound. sielc.com This compound can be analyzed using reverse-phase (RP) HPLC methods. sielc.com A typical mobile phase for such an analysis consists of a mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

HPLC methods are scalable and can be used for the isolation of impurities in preparative separations. sielc.com Furthermore, HPLC coupled with mass spectrometry (HPLC-MS/MS) provides a highly sensitive and selective method for the determination of this compound in various matrices, such as water samples where it may be present as a disinfection byproduct. nih.govnih.gov A study demonstrated a method with a detection limit of 0.06 ng/L and a quantitation limit of 0.19 ng/L for this compound in water. nih.gov These advanced chromatographic techniques are crucial for monitoring the presence of this compound in environmental and biological systems. researchgate.netdphen1.comresearchgate.net

Quantum Chemical and Density Functional Theory (DFT) Studies on this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, vibrational frequencies, and electronic properties of molecules like this compound. researchgate.net Although specific DFT studies on this compound are not abundant in the literature, extensive research on the closely related 2,6-dibromo-4-nitrophenol provides a strong basis for understanding its properties. tandfonline.comtandfonline.comtandfonline.comtandfonline.com

For 2,6-dibromo-4-nitrophenol, DFT calculations have been used to:

Optimize the molecular geometry, with results showing good agreement with experimental X-ray diffraction data. tandfonline.comtandfonline.comtandfonline.com

Calculate theoretical vibrational spectra (FT-IR and FT-Raman), which aids in the assignment of experimental bands. tandfonline.comtandfonline.comtandfonline.comresearchgate.net

Investigate the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which relates to the molecule's reactivity and electronic transitions. tandfonline.comtandfonline.com

Predict NMR chemical shifts, which can be correlated with experimental data for definitive signal assignments. tandfonline.com

Calculate nonlinear optical (NLO) properties, such as hyperpolarizability. tandfonline.comtandfonline.com

Similar computational approaches can be applied to this compound to gain a deeper understanding of its structure-property relationships. researchgate.net These theoretical studies complement experimental findings and provide insights that can be difficult to obtain through experiments alone. evitachem.com

Molecular Structure Optimization and Geometric Parameters

The precise arrangement of atoms in this compound has been determined experimentally through single-crystal X-ray diffraction. researchgate.netcore.ac.uk Computational methods, particularly DFT calculations, are employed to optimize the molecular structure and predict geometric parameters like bond lengths and bond angles. tandfonline.comtandfonline.com These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to find the molecule's lowest energy conformation. tandfonline.comtandfonline.com

The optimized geometry from these calculations can then be compared with experimental data to validate the computational model. For instance, in a study on the analogous 2,6-dibromo-4-nitrophenol, the theoretical geometric parameters calculated using the B3LYP method showed good agreement with experimental XRD data. tandfonline.com

The crystal structure of this compound reveals a complex network of intermolecular interactions. The molecules are linked by O—H⋯O hydrogen bonds and two distinct iodo–nitro interactions, forming sheets. These sheets are further connected into a three-dimensional framework through aromatic π–π stacking interactions. researchgate.netnih.gov The interplanar spacing between parallel aromatic rings is approximately 3.379(4) Å. core.ac.uk

Below is a table of selected experimental bond lengths and angles for this compound, derived from crystallographic data. researchgate.net

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Atoms | Length | Atoms | Angle |

| C1-C2 | 1.381(6) | C6-C1-C2 | 117.8(4) |

| C1-C6 | 1.384(6) | O1-C1-C6 | 122.9(4) |

| C1-O1 | 1.341(5) | O1-C1-C2 | 119.3(4) |

| C2-C3 | 1.378(6) | C3-C2-C1 | 121.7(4) |

| C2-I1 | 2.091(4) | C3-C2-I1 | 119.7(3) |

| C3-C4 | 1.377(6) | C1-C2-I1 | 118.6(3) |

| C4-C5 | 1.373(6) | C4-C3-C2 | 118.9(4) |

| C4-N1 | 1.464(6) | C5-C4-C3 | 121.3(4) |

| C5-C6 | 1.383(6) | C5-C4-N1 | 119.2(4) |

| C6-I2 | 2.094(4) | C3-C4-N1 | 119.5(4) |

| N1-O2 | 1.222(5) | C4-C5-C6 | 118.9(4) |

| N1-O3 | 1.226(5) | C5-C6-C1 | 121.4(4) |

Vibrational Frequency Calculations and Experimental Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. tandfonline.comtandfonline.com Theoretical calculations, typically using DFT methods, are performed to compute the vibrational frequencies and intensities. acs.org These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental spectra. tandfonline.com

For related compounds like 2,6-dibromo-4-nitrophenol, detailed vibrational assignments have been made by correlating experimental FT-IR and FT-Raman spectra with theoretical results from DFT calculations. tandfonline.comtandfonline.com This approach helps in the definitive assignment of vibrational modes to specific molecular motions. The NIST WebBook provides an experimental gas-phase IR spectrum for this compound, which can be used for such comparative analysis. nist.gov

The table below presents a hypothetical correlation between experimental and calculated vibrational frequencies for key functional groups in this compound, based on data from analogous compounds.

| Vibrational Mode | Expected Experimental Frequency Range | Theoretical (Calculated) Frequency Range | Assignment |

|---|---|---|---|

| O-H stretch | 3400-3200 | ~3300 | Stretching of the hydroxyl group |

| C-H stretch (aromatic) | 3100-3000 | ~3050 | Stretching of the aromatic C-H bonds |

| C=C stretch (aromatic) | 1600-1450 | ~1580, ~1470 | Stretching of the carbon-carbon bonds in the benzene ring |

| NO₂ asymmetric stretch | 1550-1500 | ~1530 | Asymmetric stretching of the nitro group |

| NO₂ symmetric stretch | 1350-1300 | ~1330 | Symmetric stretching of the nitro group |

| C-O stretch | 1260-1180 | ~1220 | Stretching of the carbon-oxygen bond |

| C-I stretch | 600-500 | ~550 | Stretching of the carbon-iodine bonds |

Natural Bond Orbital (NBO) Analysis and Electronic Properties

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the electronic structure of a molecule. tandfonline.comresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de

For this compound, NBO analysis would likely reveal strong intramolecular charge transfer from the phenolic oxygen and the aromatic ring to the electron-withdrawing nitro group. The hyperconjugative interactions would also involve the lone pairs of the iodine atoms.

The table below illustrates the types of donor-acceptor interactions and their hypothetical stabilization energies that would be expected from an NBO analysis of this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of OH | π(C1-C6) | High | Intramolecular charge transfer from hydroxyl to ring |

| π(C1-C2) | π(C3-C4) | Moderate | π-electron delocalization within the ring |

| π(C5-C6) | π(C3-C4) | Moderate | π-electron delocalization within the ring |

| LP(O) of NO₂ | σ(C4-N1) | Low | Hyperconjugation |

| LP(I) | σ*(C-C) of ring | Moderate | Hyperconjugation involving iodine |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Electronic Spectra)

Computational methods are also employed to predict various spectroscopic parameters, providing a valuable complement to experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). tandfonline.com Theoretical predictions of electronic spectra (UV-Vis) are often performed using Time-Dependent DFT (TD-DFT). tandfonline.comresearchgate.net

For related compounds like 2,6-dibromo-4-nitrophenol, studies have shown a good correlation between the calculated and experimental NMR chemical shifts. tandfonline.com These theoretical calculations can aid in the assignment of signals in the experimental spectra. It is expected that similar computational approaches would yield reliable predictions for the NMR spectrum of this compound.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and electronic transition properties. tandfonline.com

The following table presents hypothetical theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar compounds.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| H (on OH) | ~10-11 | C1 (C-OH) | ~155 |

| H3/H5 | ~8.3 | C2/C6 (C-I) | ~90 |

| C3/C5 (C-H) | ~125 | ||

| C4 (C-NO₂) | ~140 |

Iv. Biological Activities and Mechanistic Studies of 2,6 Diiodo 4 Nitrophenol

Anthelmintic Efficacy and Parasiticidal Mechanisms

2,6-Diiodo-4-nitrophenol is recognized for its significant efficacy as an anthelmintic agent, particularly against various parasitic helminths. biosynth.combasu.org.in Its primary mechanism of action involves the disruption of cellular energy metabolism within the parasites.

The primary parasiticidal mechanism of this compound is attributed to its ability to uncouple oxidative phosphorylation in the mitochondria of helminths. scribd.com This process is critical for the production of Adenosine Triphosphate (ATP), the main energy currency of the cell. By interfering with the electron transport chain, the compound disrupts the generation of ATP, leading to a state of metabolic crisis and ultimately, the death of the parasite. scribd.com This mode of action is particularly effective as it targets a fundamental biological process essential for the parasite's survival. scribd.com Studies have shown that this inhibition of ATP production is a key factor in its efficacy against worms such as Toxocara canis. biosynth.com

Extensive research has been conducted to determine the efficacy of this compound against specific helminth species. It has demonstrated high effectiveness against the dog hookworm, Ancylostoma caninum. parahostdis.orgmedkoo.com Some studies have indicated that it is more effective against Ancylostoma caninum than Uncinaria stenocephala. parahostdis.org The compound is also effective against Ancylostoma braziliense. unal.edu.co

In ruminants, particularly sheep, this compound has shown significant activity against Haemonchus contortus. nih.govup.ac.za Research has demonstrated that it is lethal to H. contortus and its efficacy can persist for an extended period. nih.govjournals.co.za The drug has also shown effectiveness against the third larval stage (L3) of Oesophagostomum columbianum and the fourth larval stage (L4) of H. contortus. nih.gov While potent against many nematodes, it has been reported to be ineffective against migrating hookworm and ascarid larvae. basu.org.in Additionally, it has been noted to be ineffective against Dipylidium caninum and Dirofilaria immitis. parahostdis.org Preliminary studies have also investigated its effects against the gapeworm, Syngamus trachea, in poultry. nih.gov

Table 1: Efficacy of this compound Against Various Helminth Species

| Target Parasite | Host Animal | Efficacy Level | Reference |

|---|---|---|---|

| Ancylostoma caninum | Dog | High | parahostdis.orgmedkoo.com |

| Ancylostoma braziliense | Dog | Effective | unal.edu.co |

| Uncinaria stenocephala | Dog | Less effective than against A. caninum | parahostdis.org |

| Haemonchus contortus | Sheep | High (lethal, with residual effect) | nih.govup.ac.zajournals.co.za |

| Oesophagostomum columbianum (L3 stage) | Sheep | >60% in >60% of sheep (Class B) | nih.gov |

| Toxocara canis | Dog | Inhibits population growth | biosynth.com |

| Spirocerca lupi | Dog | Sensitive | parahostdis.org |

| Dipylidium caninum | Dog | Ineffective | parahostdis.org |

| Dirofilaria immitis | Dog | Ineffective | parahostdis.org |

| Syngamus trachea | Poultry | Under investigation | nih.gov |

A notable characteristic of this compound is its residual or persistent biological effect in treated animals. Following subcutaneous administration in sheep, the compound binds to serum albumin. nih.govjournals.co.za This binding creates a residue that remains lethal to Haemonchus contortus for up to three months after a single treatment. nih.govjournals.co.za This prolonged activity is a significant advantage for parasite control in livestock. The efficacy against adult H. contortus was found to be greater than 80% for 32 days post-treatment, gradually declining over the following months. nih.govup.ac.za This persistent effect reduces the frequency of necessary treatments to protect sheep against haemonchosis throughout a season. nih.gov

Antimicrobial Properties and Antibacterial/Antifungal Potency

While primarily known as an anthelmintic, research into halogenated phenolic compounds suggests potential antimicrobial activities. solubilityofthings.com Compounds with similar structures, such as 2,6-dibromo-4-nitrophenol (B181593), have demonstrated significant antibacterial and antifungal properties. chemimpex.com This suggests that this compound may also possess such characteristics, although specific studies on its antibacterial and antifungal potency are less common than its anthelmintic research. The presence of halogen and nitro groups on the phenol (B47542) ring is thought to contribute to these potential antimicrobial effects. solubilityofthings.comchemimpex.com

Cytotoxicity and Genotoxicity Assessments in Eukaryotic Cell Lines and Model Organisms

Studies have highlighted the toxic potential of this compound and related compounds. It is considered a toxic substance, and at high doses, it has been observed to cause liver lesions in animal studies. biosynth.com Research on a group of similar compounds, 2,6-dihalogenated nitrophenols (2,6-DHNPs), which includes this compound, has provided insights into their cytotoxicity. nih.gov

In studies using zebrafish embryos, this compound (2,6-DINP) exhibited significant toxicity. nih.gov The 120-hour median lethal concentration (LC50) for 2,6-DINP was 0.19 mg/L, indicating a higher toxicity compared to other 2,6-DHNPs like the dichloro- and dibromo- variants. nih.gov This group of compounds showed developmental toxicity levels significantly higher than some regulated disinfection byproducts. nih.gov Furthermore, exposure to 2,6-DHNPs was found to induce developmental neurotoxicity in zebrafish embryos, impairing motor neuron development and affecting neurotransmitter levels. researchgate.net

Other research has pointed to the cytotoxicity of 2,6-dibromo-4-nitrophenol (2,6-DBNP), a structurally similar compound, which has been described as having high cytotoxicity and genotoxicity. nih.gov While specific genotoxicity data for this compound is not extensively detailed in the provided results, studies on other nitrophenols have been conducted. cdc.govgovinfo.gov

Table 2: Cytotoxicity of 2,6-Dihalogenated Nitrophenols (2,6-DHNPs) in Zebrafish Larvae

| Compound | 120-hour LC50 (mg/L) | Relative Toxicity Ranking | Reference |

|---|---|---|---|

| This compound (2,6-DINP) | 0.19 | Highest | nih.gov |

| 2,6-dibromo-4-nitrophenol (2,6-DBNP) | 0.32 | Intermediate | nih.gov |

| 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP) | 0.34 | Lowest | nih.gov |

Interactions with Biomolecules and Associated Physiological Effects

The biological activity of this compound is fundamentally linked to its interaction with biomolecules. As previously mentioned, its binding to serum albumin is a key factor in its persistent anthelmintic effect. nih.govjournals.co.za The molecular structure of this compound, featuring a phenol ring with iodo and nitro substituents, allows for various intermolecular interactions. researchgate.net

Structural analysis has shown that in its crystalline form, molecules of this compound are linked by O—H⋯O hydrogen bonds and iodo–nitro interactions, forming sheets that are further organized by aromatic π–π stacking interactions. researchgate.net These types of interactions are indicative of how the molecule might engage with biological macromolecules. For instance, the electron-withdrawing nitro group influences the reactivity of the aromatic system. solubilityofthings.com

The toxic effects observed in animals, such as increased respiration, heart rate, and body temperature, are physiological manifestations of the compound's impact at a molecular level, likely stemming from the disruption of cellular energy metabolism. chemicalbook.com The interaction with and potential inhibition of enzymes, such as glutamate (B1630785) dehydrogenase, has also been suggested as a possible mechanism of action, although this is not fully understood. biosynth.com

Binding Affinity with Serum Hormone Transport Proteins (e.g., Human Transthyretin)

This compound (2,6-DINP), as part of the dihalogenated nitrophenols (2,6-DHNPs) group, demonstrates a notable capacity to interact with serum hormone transport proteins, particularly human transthyretin (hTTR). nih.gov Transthyretin is a crucial protein responsible for transporting the thyroid hormone thyroxine (T4) and retinol (B82714) (vitamin A) in the blood and cerebrospinal fluid. researchgate.net The binding of xenobiotics to TTR can disrupt thyroid hormone homeostasis, potentially leading to endocrine-disrupting effects. nih.govbioscientifica.com

Research has shown that 2,6-DHNPs, including the diiodo- derivative, exhibit high binding affinity for hTTR. bioscientifica.com In one study, the binding affinity of this compound to transthyretin from the fish species Gobiocypris rarus (CrmTTR) was quantified, showing a logarithmic relative potency (logRP(T4)) of 0.678 ± 0.198. nih.gov This value indicates a binding strength greater than that of the natural ligand, T4, highlighting its potential as a potent endocrine disruptor. nih.gov A strong positive linear relationship has been observed between the binding affinity data for CrmTTR and hTTR, suggesting that the findings in fish models are relevant to human health. nih.gov

The mechanism underlying this strong interaction involves a combination of forces. Molecular modeling studies indicate that ionic pairing, hydrogen bonding, and hydrophobic interactions are the dominant non-covalent forces responsible for the binding between phenolic disinfection byproducts like 2,6-DINP and hTTR. bioscientifica.com The presence of electron-withdrawing groups on the phenol structure, such as the nitro and iodo groups in 2,6-DINP, is associated with higher binding potency to hTTR. bioscientifica.com

| Compound | TTR Source | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound | Gobiocypris rarus (CrmTTR) | Relative Potency (RP) vs T4 | 109 ± 48.4 | eur.nl |

| This compound | Gobiocypris rarus (CrmTTR) | logRP(T4) | 0.678 ± 0.198 | nih.gov |

| 2-Bromo-6-chloro-4-nitrophenol | Gobiocypris rarus (CrmTTR) | logRP(T4) | 0.399 ± 0.0908 | nih.gov |

Enzyme Inhibition Studies (e.g., Glutamate Dehydrogenase, Biphenyl (B1667301), Phenolsulfotransferase)

The inhibitory potential of this compound and its structural analogs has been investigated against several enzymes. While specific data on its interaction with glutamate dehydrogenase and enzymes of biphenyl metabolism is limited, extensive research exists on its effects on phenolsulfotransferases.

Phenolsulfotransferase (PST) / Sulfotransferase (SULT) Inhibition: Halogenated nitrophenols are recognized as inhibitors of sulfotransferases (SULTs), a family of enzymes that catalyze the sulfation of hormones, neurotransmitters, and xenobiotics. nii.ac.jp This inhibition can significantly alter metabolic pathways. Studies on 2,6-dichloro-4-nitrophenol (DCNP), a close structural analog of 2,6-DINP, show that it is a potent and selective inhibitor of certain SULT isoforms. researchgate.netepa.gov

DCNP acts as an alternate-substrate inhibitor of rat liver phenolsulfotransferase (PST), competitively inhibiting the sulfation of substrates like p-nitrophenol and dopamine. fu-berlin.de In humans, the phenol-sulfating form SULT1A1 is particularly sensitive to inhibition by DCNP. researchgate.netfu-berlin.de Research on the inhibition of thyroid hormone sulfation in tadpole liver cytosol demonstrated that various halogenated phenols are potent inhibitors. epa.gov In these studies, 2,6-dichloro-4-nitrophenol showed a 50% inhibitory concentration (IC50) of 490 ± 10 nM. epa.gov The inhibitory potency of these compounds generally increases with the degree of halogenation and the presence of a nitro group, suggesting that this compound is also a significant inhibitor of this enzyme class. epa.gov

| Inhibitor | IC50 (nM) |

|---|---|

| Pentachlorophenol | 150 ± 10 |

| Pentabromophenol | 160 ± 30 |

| Triiodophenol | 210 ± 20 |

| 2,6-Dichlorophenol | 360 ± 20 |

| Trichlorophenol | 370 ± 30 |

| 2,6-Dichloro-4-nitrophenol (analog) | 490 ± 10 |

| 2,6-Dibromophenol | 550 ± 30 |

There is currently a lack of specific research findings detailing the direct inhibitory effects of this compound on glutamate dehydrogenase or enzymes involved in biphenyl metabolism.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Exposure to this compound and other 2,6-DHNPs has been shown to induce the generation of reactive oxygen species (ROS). chemicalbook.com ROS are highly reactive molecules, and their overproduction can lead to oxidative stress, a condition that damages cellular components like DNA, proteins, and lipids.

Studies using zebrafish embryos as a model organism have demonstrated that sublethal concentrations of 2,6-DHNPs are potent inducers of ROS. This increase in ROS was a critical factor in the observed cardiotoxicity, leading to apoptosis (programmed cell death) and cardiac failure. chemicalbook.com The adverse cardiac effects could be significantly reduced by the use of a ROS scavenger, N-acetyl-l-cysteine, which underscores the central role of oxidative stress in the toxicity mechanism of these compounds. chemicalbook.com

Interestingly, while ROS levels were significantly elevated upon exposure to 2,6-DHNPs, this did not translate to a measurable increase in biomarkers for lipid peroxidation (malondialdehyde, MDA) or DNA oxidative damage (8-hydroxydeoxyguanosine, 8-OHdG) at the tested concentrations. This suggests that at certain sublethal exposure levels, the induced ROS may trigger specific signaling pathways leading to toxicity without causing widespread macromolecular damage.

| Biomarker/Effect | Observation |

|---|---|

| Reactive Oxygen Species (ROS) Level | Significantly Increased |

| Apoptosis (Cell Death) | Increased |

| Cardiac Looping & Function | Inhibited / Failure Induced |

| Malondialdehyde (MDA) Level | No Significant Effect |

| 8-hydroxydeoxyguanosine (8-OHdG) Level | No Significant Effect |

Quantitative Structure-Activity Relationship (QSAR) Investigations for Biological Efficacy and Toxicity Prediction

Quantitative structure-activity relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. This compound has been included in several QSAR studies to understand and predict the toxicity of nitrophenols and other disinfection byproducts.

These models establish a mathematical relationship between a compound's toxicity and its physicochemical and electronic properties, known as descriptors. For nitrophenols, key descriptors often include hydrophobicity (represented by log P or log Kow), which influences a chemical's ability to cross biological membranes, and electronic parameters like the acid dissociation constant (pKa) and molecular orbital energies (E-HOMO and E-LUMO), which relate to the compound's reactivity.

In a QSAR study on the toxicity of various phenols to the ciliate Tetrahymena pyriformis, this compound was evaluated as a respiratory uncoupling agent. Another QSAR investigation focused on the developmental toxicity of halogenated disinfection byproducts to the marine polychaete Platynereis dumerilii. This study ranked this compound as having very high toxicity, second only to 2,5-dibromohydroquinone (B82636) among the 20 compounds tested. The developed QSAR model, which incorporated log P, pKa, and orbital energy descriptors, was able to effectively predict the developmental toxicity for most of the tested DBPs. These studies highlight the utility of QSAR in predicting the toxic potential of this compound and related compounds, aiding in risk assessment.

| Compound | Test Organism | Toxicity Endpoint (pIGC50) | logKow | Reference |

|---|---|---|---|---|

| This compound | Tetrahymena pyriformis | 1.81 | 3.76 | |

| 2,6-Dibromo-4-nitrophenol | Tetrahymena pyriformis | 1.36 | 3.05 | |

| 2,4-Dichloro-6-nitrophenol | Tetrahymena pyriformis | 1.75 | 3.21 | |

| 2,4-Dinitrophenol | Tetrahymena pyriformis | 1.10 | 1.54 |

V. Environmental Occurrence, Fate, and Remediation Research of 2,6 Diiodo 4 Nitrophenol

Formation Pathways as Disinfection Byproducts (DBPs) in Water Treatment

2,6-Diiodo-4-nitrophenol (2,6-DINP) is recognized as an emerging aromatic iodinated disinfection byproduct (I-DBP) that can form during water treatment processes. nih.govacs.org I-DBPs, in general, are of growing concern because they are often more toxic than their chlorinated and brominated counterparts. nih.govresearchgate.netacs.org The formation of these compounds occurs when disinfectants react with naturally occurring organic matter, iodide, and other precursor compounds present in the source water. springerprofessional.despringerprofessional.de

The formation of 2,6-DINP is linked to the reaction of specific precursor molecules with reactive iodine species generated during disinfection. springerprofessional.de Research has identified several key precursors and pathways.

One significant precursor is 4-iodophenol (B32979). nih.gov Studies have shown that 4-iodophenol can undergo transformation in the presence of monochloramine to form both 2,4,6-triiodophenol (B146134) and this compound. nih.govcsic.es In this transformation, monochloramine serves as an important nitrogen source for the formation of the nitro group in 2,6-DINP. csic.es The mechanism involves the decomposition of 4-iodophenol, which follows pseudo-second-order decay kinetics in the presence of monochloramine. nih.gov

Natural organic matter (NOM) in source water is a major pool of precursors for various DBPs. nih.gov Recent studies have fractionated NOM by molecular weight to pinpoint the most significant precursors for toxic I-DBPs. In the presence of iodide, the high molecular weight fraction of 10–100 kDa was found to have the highest toxicity potential following chloramination. acs.orgnih.gov Non-target analysis of this fraction after disinfection identified this compound as one of the key I-DBPs formed with a high peak intensity. acs.orgnih.govacs.org

The general mechanism for I-DBP formation involves the oxidation of an iodine source, primarily naturally occurring iodide (I⁻), into reactive iodine species like hypoiodous acid (HOI). springerprofessional.despringerprofessional.de These reactive species then participate in electrophilic substitution reactions with organic precursors, such as phenolic compounds within NOM, leading to the formation of I-DBPs like 2,6-DINP. csic.es

The choice of disinfectant significantly influences the formation of 2,6-DINP and other I-DBPs. The key is the disinfectant's ability to oxidize iodide to hypoiodous acid (HOI). csic.es

Chloramines (Monochloramine) : Monochloramine (NH₂Cl) is a widely used secondary disinfectant. While it is a weaker oxidant than free chlorine, it is highly effective at promoting the formation of I-DBPs. csic.es The half-life of HOI in the presence of monochloramine at pH 7 is estimated to be over a year, allowing ample time for it to react with organic precursors. csic.es Studies have explicitly demonstrated that 4-iodophenol transforms into this compound in the presence of monochloramine, which acts as the nitrogen donor for the nitration of the aromatic ring. nih.govcsic.es Various factors, including the monochloramine dose, pH, temperature, and nitrite (B80452) concentration, can affect this transformation. nih.gov

Hypochlorous Acid (Free Chlorine) : Hypochlorous acid (HOCl), the active species in free chlorine disinfection, is a much stronger oxidant than monochloramine. It rapidly oxidizes iodide to HOI, with the half-life of HOI at pH 7 in the presence of HOCl being approximately 56 minutes. csic.es While this rapid oxidation creates the necessary reactive iodine, the subsequent reactions are complex. The presence of residual chlorine can also lead to the formation of chlorinated and mixed chloro-iodo DBPs. The formation of I-DBPs is also known to occur during household cooking when tap water containing residual chlorine or chloramines is mixed with iodized table salt. waterstp.canih.gov

The table below summarizes the effect of different disinfectants on the formation potential of I-DBPs.

| Disinfectant | Oxidation Strength | Half-life of HOI (pH 7) | Role in 2,6-DINP Formation |

| Monochloramine (NH₂Cl) | Weaker | >1 year csic.es | Promotes formation from precursors like 4-iodophenol, acting as a nitrogen source. nih.govcsic.es |

| Hypochlorous Acid (HOCl) | Stronger | 56 minutes csic.es | Rapidly oxidizes iodide to HOI, initiating the DBP formation pathway. csic.es |

| Ozone (O₃) | Strongest | 1.8 seconds csic.es | Very rapidly oxidizes iodide, but its role in 2,6-DINP formation is less specifically documented compared to chloramines. |

Persistence and Transformational Behavior in Aquatic Environments

2,6-DINP is considered a relatively persistent disinfection byproduct. nih.gov Its stability in water contributes to its potential for occurrence in finished drinking water and accumulation in aquatic ecosystems.

During chloramination, aromatic I-DBPs like this compound can themselves undergo further transformation. Research has shown that 2,6-DINP can decompose to form aliphatic I-DBPs, including triiodomethane (TIM), monoiodoacetic acid (MIAA), and diiodoacetic acid (DIAA). nih.govresearchgate.net The decomposition of 2,6-DINP during chloramination follows pseudo-first-order decay and is slower than that of other aromatic I-DBPs like 2,4,6-triiodophenol. nih.govresearchgate.net

In marine environments, phototransformation is a potential degradation pathway. However, studies in seawater show that this compound exhibits a low phototransformation rate, with 33% of the initial amount remaining even after 684 hours of light exposure. nih.gov This confirms its persistence in comparison to other iodinated phenols. nih.gov

Studies on dihalogenated nitrophenols (2,6-DHNPs), a class that includes 2,6-DINP, have demonstrated their resistance to conventional water treatment processes. nih.govresearchgate.net Sampling at various stages within drinking water treatment plants showed that processes such as sedimentation and filtration are not effective at removing these compounds. nih.govresearchgate.net This resistance allows them to pass through the treatment train and be present in the final distributed water.

The persistence of 2,6-DINP extends to common household water treatment methods. Research has investigated the impact of several point-of-use techniques on the levels of dihalogenated nitrophenols in tap water. nih.govresearchgate.net

The following table details the effectiveness of various household methods on 2,6-DINP and its analogs.

| Household Treatment Method | Effect on 2,6-DHNP Levels |

| Boiling | Ineffective at removal. nih.govresearchgate.net |

| Filtration (Activated Carbon) | Ineffective at removal. nih.govresearchgate.net |

| Microwave Irradiation | Ineffective at removal. nih.govresearchgate.net |

| Ultrasonic Cleaning | Ineffective; may slightly increase levels of analogs like 2,6-DCNP and 2,6-DBNP. nih.gov |

Data sourced from studies on dihalogenated nitrophenols (2,6-DHNPs), including 2,6-DINP. nih.govresearchgate.net

This general resistance highlights the challenge in mitigating exposure to these DBPs once they are formed. researchgate.net

Biodegradation and Microbial Catabolism Studies

While many organic pollutants can be broken down by microorganisms, nitrophenols are generally more resistant to biodegradation than other phenols. waterquality.gov.au Specific research on the microbial degradation of this compound is limited. However, extensive studies on its halogenated analogs, 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP) and 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP), provide significant insights into potential pathways.

A bacterial strain, Cupriavidus sp. CNP-8, has been identified as capable of utilizing both 2,6-DCNP and 2,6-DBNP as a sole source of carbon, nitrogen, and energy. semanticscholar.orgnih.govdoi.org This bacterium employs a specific gene cluster, the hnp gene cluster, for the catabolism of these compounds. semanticscholar.orgnih.gov The degradation is initiated by a two-component monooxygenase, HnpAB, which catalyzes the removal of the nitro group (denitration) and a halogen atom (dehalogenation). semanticscholar.orgnih.govdoi.org

For the brominated analog, 2,6-DBNP, the degradation pathway is as follows:

HnpAB monooxygenase converts 2,6-DBNP to 6-bromohydroxyquinol (6-BHQ). nih.govdoi.org

HnpC, a dioxygenase , then likely catalyzes the ring-cleavage of 6-BHQ for further catabolism. nih.gov

Similarly, for the chlorinated analog, 2,6-DCNP, the HnpAB enzyme converts it to 6-chlorohydroxyquinol. semanticscholar.org Given that the same bacterial strain and enzyme system can degrade both the dichlorinated and dibrominated forms, it is plausible that a similar mechanism could act on this compound, although dichlorinated nitrophenols are noted to be more resistant to microbial degradation than their monochlorinated counterparts. semanticscholar.org

The table below summarizes the kinetic parameters for the biodegradation of the brominated and chlorinated analogs by Cupriavidus sp. CNP-8.

| Compound | Max. Specific Growth Rate (μₘₐₓ) | Half Saturation Constant (Kₛ) | Inhibition Constant (Kᵢ) |

| 2,6-Dibromo-4-nitrophenol (2,6-DBNP) | 0.096 h⁻¹ nih.gov | 0.05 mM nih.gov | 0.31 mM nih.gov |

| 2,6-Dichloro-4-nitrophenol (2,6-DCNP) | 0.124 h⁻¹ semanticscholar.org | 0.038 mM semanticscholar.org | 0.42 mM semanticscholar.org |

These findings suggest that bioremediation could be a potential strategy for environments contaminated with halogenated nitrophenols, although the efficacy for 2,6-DINP specifically requires further investigation. doi.org

Identification of Degrading Microorganisms (e.g., Cupriavidus sp. strain CNP-8)

The biodegradation of halogenated nitrophenols is a critical area of environmental research, given their persistence and toxicity. A notable microorganism identified for its capacity to degrade 2,6-dihalonated nitrophenols is Cupriavidus sp. strain CNP-8. This bacterium has been shown to utilize 2,6-dibromo-4-nitrophenol (2,6-DBNP), a structural analogue of this compound, as a sole source of carbon, nitrogen, and energy. researchgate.netdoi.orgnih.gov Research has also confirmed the ability of Cupriavidus sp. strain CNP-8 to degrade 2,6-dichloro-4-nitrophenol (2,6-DCNP). semanticscholar.org The enzymes induced in Cupriavidus sp. strain CNP-8 by either 2,6-DBNP or 2,6-DCNP are capable of degrading both compounds, suggesting a common catabolic pathway. semanticscholar.org This indicates a strong potential for this bacterium to also degrade this compound, although specific studies on 2,6-DINP degradation by this strain are less documented. The enzymes responsible for the degradation are inducible, meaning they are synthesized by the bacterium in response to the presence of the substrate. doi.org

Elucidation of Catabolic Pathways and Involved Enzymatic Systems (e.g., FADH2-dependent Monooxygenase, Dioxygenase)

The catabolic pathway for dihalogenated nitrophenols in Cupriavidus sp. strain CNP-8 has been elucidated through genetic and biochemical analyses. researchgate.netnih.gov The degradation of 2,6-DBNP is initiated by a two-component FADH2-dependent monooxygenase , HnpAB. researchgate.netnih.govsemanticscholar.org This enzyme system catalyzes the sequential denitration and debromination of the aromatic ring. researchgate.netdoi.orgnih.gov

The process involves two key proteins encoded by the hnp gene cluster:

HnpA : The oxygenase component that performs the catalytic function.

HnpB : A flavin reductase that supplies the necessary FADH2 for HnpA activity. doi.orgnih.gov

The initial step catalyzed by HnpA is the removal of the nitro group (denitration) to form an unstable intermediate, which is then followed by the removal of a bromine atom (debromination). doi.org In the case of 2,6-DBNP, this leads to the formation of 6-bromohydroxyquinol (6-BHQ). researchgate.netdoi.orgnih.gov Subsequently, a dioxygenase , HnpC (specifically a 6-BHQ 1,2-dioxygenase), is proposed to catalyze the ring-cleavage of the 6-BHQ intermediate, breaking open the aromatic ring for further metabolism. researchgate.netdoi.orgnih.gov Gene knockout experiments have confirmed that the hnpA gene is essential for the degradation of these compounds by strain CNP-8. doi.orgnih.gov This enzymatic system demonstrates a versatile mechanism for breaking down highly stable halogenated aromatic compounds.

Kinetic Models of Microbial Degradation and Bioremediation Potential

The degradation of dihalogenated nitrophenols by Cupriavidus sp. strain CNP-8 has been characterized using kinetic models. For 2,6-DBNP, the degradation follows the Haldane inhibition model, which accounts for substrate inhibition at high concentrations. researchgate.netdoi.orgnih.gov The strain can degrade 2,6-DBNP at concentrations up to 0.7 mM. researchgate.netdoi.orgnih.gov

Interactive Data Table: Kinetic Parameters for Dihalogenated Nitrophenol Degradation by Cupriavidus sp. strain CNP-8

| Compound | Max. Specific Growth Rate (μmax) | Half-Saturation Constant (Ks) | Inhibition Constant (Ki) | Source |

|---|---|---|---|---|

| 2,6-Dibromo-4-nitrophenol (2,6-DBNP) | 0.096 h⁻¹ | 0.05 mM | 0.31 mM | researchgate.netdoi.orgnih.gov |

The kinetic data reveals that Cupriavidus sp. strain CNP-8 has a slightly lower affinity and is more susceptible to inhibition by 2,6-DCNP compared to its brominated counterpart, as indicated by the higher Ks and lower Ki values for 2,6-DCNP. semanticscholar.org The ability of this strain to completely mineralize these compounds highlights its significant bioremediation potential. doi.org It can effectively remove these pollutants from contaminated environments, converting them into less harmful substances. semanticscholar.org The addition of a small amount of an alternative carbon source, such as succinate, has been shown to enhance the degradation rate, although high concentrations of the co-substrate can be inhibitory. frontiersin.org

Environmental Toxicology and Ecotoxicological Assessments

Developmental Toxicity in Aquatic Organisms (e.g., Platynereis dumerilii, Zebrafish Embryos)

This compound (2,6-DINP) and other 2,6-dihalonated nitrophenols (2,6-DHNPs) have demonstrated significant developmental toxicity in aquatic organisms. nih.gov Studies on the marine polychaete Platynereis dumerilii have shown that 2,6-DHNPs exhibit high developmental toxicity. nih.govacs.org In a comparative study of 20 halogenated disinfection byproducts, 2,6-DINP was ranked as having the second-highest developmental toxicity to P. dumerilii. acs.orgscience.gov

Zebrafish (Danio rerio) embryos have also been used as a model to assess the toxicity of these compounds. nih.gov Exposure to 2,6-DHNPs, including 2,6-DINP, was found to be significantly more lethal to zebrafish larvae than the regulated disinfection byproduct dichloroacetic acid. nih.gov At sublethal concentrations, these compounds induced the production of reactive oxygen species (ROS), leading to apoptosis and cardiac defects, including inhibited cardiac looping and heart failure. nih.gov Furthermore, exposure to 2,6-DHNPs has been linked to developmental neurotoxicity in zebrafish larvae, causing a significant decrease in total swimming distance, impaired motor neuron development, and reduced levels of key neurotransmitters. researchgate.netnih.gov

Interactive Data Table: Developmental Toxicity of this compound and Related Compounds

| Compound | Organism | Toxic Effect | Relative Toxicity Ranking (out of 20 DBPs) | Source |

|---|---|---|---|---|

| This compound (2,6-DINP) | Platynereis dumerilii | Developmental Toxicity | 2nd | acs.orgscience.gov |

| This compound (2,6-DINP) | Zebrafish Embryos | Lethal toxicity, cardiotoxicity, ROS generation | Higher than regulated DBPs | nih.gov |

Broader Public Health Implications of Persistent Halogenated Contaminants

The concerns surrounding this compound are part of a larger issue regarding persistent halogenated organic pollutants (POPs). epa.govizs.it These compounds are resistant to environmental degradation and can bioaccumulate in food chains, leading to widespread contamination of ecosystems and human tissues. epa.govizs.itnih.gov Human exposure can occur through various pathways, including the consumption of contaminated food and drinking water. epa.govresearchgate.net

The public health implications of exposure to persistent halogenated contaminants are significant and varied. They have been linked to a range of adverse health effects, including:

Immune system suppression nih.gov

Disruption of endocrine (hormonal) systems izs.itnih.govmdpi.com

Negative impacts on neurological and reproductive functions epa.govizs.it

Developmental disorders izs.it

While the production of many older POPs has been restricted, newer halogenated compounds continue to be introduced into the environment. epa.gov The long-term persistence and potential for long-range transport of these contaminants mean that human and environmental exposure is likely to continue, necessitating ongoing research and monitoring to protect public health. epa.govizs.itmdpi.com

Vi. Advanced Research Applications and Future Directions for 2,6 Diiodo 4 Nitrophenol

Further Development in Organic Synthesis and Pharmaceutical Building Block Applications

2,6-Diiodo-4-nitrophenol (DINP) is a versatile compound with significant potential in organic synthesis and as a building block for pharmaceutical applications. Its structure, which features both nitro and iodo substituents on a phenol (B47542) ring, provides enhanced reactivity that makes it a valuable starting material for various chemical transformations. solubilityofthings.comThe presence of iodine atoms, in particular, can facilitate the synthesis of complex organic molecules and potential biologically active compounds. cymitquimica.comThe electron-withdrawing nitro group further influences the reactivity and stability of the aromatic system. solubilityofthings.com As a chemical intermediate, DINP is suitable for the synthesis of a range of pharmaceuticals and agrochemicals. solubilityofthings.comevitachem.comThe two iodine atoms are excellent leaving groups in nucleophilic substitution reactions and are particularly well-suited for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in constructing the carbon skeletons of many modern drugs. The compound is commercially available as a synthetic building block for these purposes. lgcstandards.comResearch has demonstrated efficient, high-yield methods for its synthesis, such as the iodination of 4-nitrophenol (B140041) using N-iodosuccinimide, which proceeds rapidly at room temperature. researchgate.netThis accessibility further enhances its utility in synthetic chemistry.